molecular formula C11H12N2OS B15228238 1-(3-Amino-5,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone

1-(3-Amino-5,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone

Cat. No.: B15228238
M. Wt: 220.29 g/mol
InChI Key: UDAKGKHORKBOEK-UHFFFAOYSA-N
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Description

1-(3-Amino-5,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone is a thienopyridine derivative featuring a fused thiophene-pyridine core with key substituents:

  • 3-Amino group: Enhances hydrogen bonding and solubility in polar solvents.
  • Ethanone moiety: Provides a reactive ketone group for further chemical modifications.

Properties

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

1-(3-amino-5,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone

InChI

InChI=1S/C11H12N2OS/c1-5-4-8-9(12)10(7(3)14)15-11(8)13-6(5)2/h4H,12H2,1-3H3

InChI Key

UDAKGKHORKBOEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C1C)SC(=C2N)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-5,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4,6-dimethylthieno[2,3-b]pyridine with acetic anhydride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-5,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Mechanism of Action

The mechanism of action of 1-(3-Amino-5,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the thieno[2,3-b]pyridine core can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural analogs of the target compound differ in substituents, functional groups, and fused ring systems, leading to variations in physicochemical properties and reactivity. Below is a detailed comparison:

Structural Analogs and Key Differences

Table 1: Comparative Analysis of Thienopyridine Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Properties/Applications
Target Compound C₁₁H₁₃N₂OS* ~232.29* 3-Amino, 5,6-dimethyl, ethanone High solubility (amino group); ketone reactivity for derivatization
1-(Thieno[2,3-b]pyridin-2-yl)ethanone C₉H₇NOS 177.22 None Simpler structure; lower solubility
3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile C₁₀H₁₀N₃S 204.27 Cyano group at C2 Electron-withdrawing cyano group; distinct reactivity
(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-hydroxyphenyl)methanone C₁₉H₁₇N₂O₂S 341.42 Aryl methanone, 4-hydroxyphenyl Enhanced conjugation; bulky substituents reduce solubility
1-(3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)ethanone C₁₂H₁₂N₂OS 232.30 Cyclopenta-fused ring Rigid structure; altered steric effects

*Calculated based on structural analysis.

Functional Group Impact

  • Amino Group: The 3-amino substituent in the target compound improves solubility in polar solvents (e.g., water, DMSO) compared to non-amino analogs like 1-(Thieno[2,3-b]pyridin-2-yl)ethanone .
  • Ethanone vs. Cyano/Methanone: The ethanone group offers a reactive site for nucleophilic additions (e.g., forming hydrazones), unlike the cyano group in C₁₀H₁₀N₃S, which is more suited for click chemistry .

Ring System Variations

  • Aryl Methanone Derivatives: The 4-hydroxyphenyl group in C₁₉H₁₇N₂O₂S increases molecular weight and conjugation, which may stabilize excited states in photophysical applications .

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